molecular formula C8H15NO B13480922 (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol

(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B13480922
M. Wt: 141.21 g/mol
InChI Key: GYSQWFHCZJIUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol is a bicyclic amine-alcohol compound characterized by a strained [2.1.1] azabicyclo framework with a methanol group at position 1 and an ethyl substituent at position 4.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol

InChI

InChI=1S/C8H15NO/c1-2-7-3-8(4-7,6-10)9-5-7/h9-10H,2-6H2,1H3

InChI Key

GYSQWFHCZJIUGV-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)CO

Origin of Product

United States

Preparation Methods

Ring Expansion of 1-Azabicyclo[1.1.0]butanes with Electron-Deficient Olefins

One efficient approach to synthesize azabicyclo[2.1.1]hexanes involves the ring expansion of 1-azabicyclo[1.1.0]butanes using electron-deficient alkenes such as dimethyl 2,3-dicyanofumarate. This method was reported in detail by researchers studying the reaction of 1-azabicyclo[1.1.0]butanes with 2,3-dicyanofumarates in dichloromethane at room temperature (25 °C).

  • Reaction Mechanism: The reaction proceeds via a zwitterionic intermediate formed by nucleophilic attack of the azabicyclobutane nitrogen on the electron-deficient alkene. This intermediate undergoes a 1,5-ring closure to yield the azabicyclo[2.1.1]hexane framework.
  • Stereoselectivity: The product is obtained as a mixture of cis- and trans-isomers, with typical cis:trans ratios around 1:3 or 2:3 depending on substituents and ester groups on the fumarate.
  • Substituent Effects: The presence of an ethyl group at the 4-position (analogous to 3-ethyl substitution in related studies) can influence ring closure efficiency and stereochemical outcomes. Notably, steric hindrance from substituents at C(2) may prevent ring closure.
  • Solvent and Conditions: Dichloromethane is used as solvent; reactions are stirred at room temperature for approximately 15 hours to ensure complete conversion.
  • Isolation: Products are isolated by evaporation of solvent and chromatographic separation on silica gel preparative plates.

This method is adaptable to various ester substituents on the fumarate, including methyl, ethyl, and isopropyl esters, which affect yield and isomer ratios.

Trapping of Zwitterionic Intermediates with Methanol

In the presence of methanol, the zwitterionic intermediate formed during the ring expansion can be trapped to yield stabilized adducts rather than proceeding to ring closure.

  • Outcome: Instead of forming bicyclic azabicyclo[2.1.1]hexanes, methanol addition leads to elimination of HCN and formation of push-pull stabilized products.
  • Implication: This trapping reaction provides mechanistic insight and alternative synthetic routes to functionalized azabicyclic derivatives.
  • Reaction Conditions: Methanol is used as a trapping reagent in dichloromethane at room temperature.

Reduction of 1-Azabicyclo[2.1.1]hexan-2-ones to Alcohols

Another key step in preparing this compound involves reduction of the corresponding bicyclic ketone precursor.

  • Reagents: Sodium borohydride (NaBH4) in methanol is employed for the selective reduction of the ketone to the corresponding alcohol.
  • Procedure: The ketone (e.g., 1-phenylbicyclo[2.1.1]hexan-2-one analogues) is dissolved in methanol, cooled to 0 °C, and NaBH4 is added portionwise. The mixture is stirred overnight at room temperature.
  • Yield: Quantitative or high yields of the corresponding alcohols are reported.
  • Purification: After reaction completion, solvents are evaporated under reduced pressure, and the product is purified by flash chromatography or recrystallization.
  • Characterization: 1H NMR spectra confirm the structure, showing characteristic shifts for the bicyclic protons and the hydroxymethyl group.

General Synthetic Sequence Summary

Step Reaction Type Reagents/Conditions Outcome
1 Ring expansion of azabicyclobutane 1-Azabicyclo[1.1.0]butane + dimethyl 2,3-dicyanofumarate, CH2Cl2, rt, 15 h Mixture of cis/trans 1-azabicyclo[2.1.1]hexanes
2 Optional methanol trapping Methanol added during ring expansion Methanol adducts, no bicyclic closure
3 Ketone reduction NaBH4 in MeOH, 0 °C to rt, overnight Corresponding bicyclic alcohols
4 Purification Flash chromatography or recrystallization Pure this compound

Experimental Data and Analytical Characterization

Representative NMR Data for Bicyclic Alcohols

  • 1H NMR (300 MHz, CDCl3): Multiplets around δ 7.2–7.4 ppm correspond to aromatic protons (if phenyl substituent present); signals at δ 4.2–4.3 ppm correspond to the proton adjacent to the nitrogen and hydroxyl group; aliphatic protons appear between δ 1.5 and 2.5 ppm with characteristic splitting patterns consistent with bicyclic ring protons.

Mechanistic Insights and Literature Corroboration

  • The ring expansion mechanism involves zwitterionic intermediates that can be trapped or proceed to ring closure depending on reaction conditions.
  • Steric and electronic effects of substituents on the azabicyclobutane and fumarate influence the reaction pathway and product distribution.
  • Crystallographic studies confirm the stereochemistry of isolated bicyclic products.
  • The methodology is supported by multiple independent studies published in peer-reviewed journals such as Heterocycles and Organic & Biomolecular Chemistry.

Summary and Research Outlook

The preparation of this compound is efficiently achieved via ring expansion of 1-azabicyclo[1.1.0]butanes with electron-deficient fumarates, followed by selective reduction of ketone intermediates. Control of reaction conditions, such as solvent choice, temperature, and presence of trapping agents like methanol, allows for modulation of product stereochemistry and yield. This synthetic route is well-documented with comprehensive mechanistic and analytical data, offering a robust platform for further functionalization and application of azabicyclic scaffolds in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Parent Compound: {2-Azabicyclo[2.1.1]hexan-1-yl}methanol (CAS 637739-99-2)

  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • Key Differences : Lacks the 4-ethyl substituent, resulting in lower molecular weight and reduced steric hindrance.
  • Properties : Available as a powder with purity ≥95% and applications in life science research. The absence of the ethyl group likely decreases lipophilicity, affecting membrane permeability in biological systems .

Carboxylic Acid Derivative: 4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride (CAS 2648940-79-6)

  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.7 g/mol
  • Key Differences: Replaces the methanol group with a carboxylic acid, forming a hydrochloride salt. The ethyl group remains at position 4.
  • The carboxylic acid moiety introduces polarity, contrasting with the alcohol functionality in the target compound .

Carbamate Derivative: N-({4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl) Carbamate Hydrochloride

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : 276.81 g/mol
  • Key Differences: Methanol group modified to a carbamate, enhancing steric bulk and altering reactivity.
  • Properties : The carbamate group may improve metabolic stability compared to the primary alcohol, relevant in prodrug design .

Bicyclo Ring Variants

  • 2-Azabicyclo[2.2.1]heptan-3-ylmethanol (CAS 347381-85-5): Similarity Score: 0.91 Key Differences: Larger [2.2.1] framework reduces ring strain, possibly increasing conformational flexibility .

Data Table: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol Not provided C₈H₁₅NO ~141.21 (calculated) 4-Ethyl, 1-methanol Limited data
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol 637739-99-2 C₆H₁₁NO 113.16 1-methanol Available
4-Ethyl-1-carboxylic acid derivative 2648940-79-6 C₈H₁₄ClNO₂ 191.7 4-Ethyl, 1-carboxylic acid Discontinued
Carbamate derivative Not provided C₁₃H₂₅ClN₂O₂ 276.81 1-carbamate Available upon inquiry

Commercial and Research Relevance

The hydrochloride salt of the parent compound ({2-azabicyclo[2.1.1]hexan-1-yl}methanol) is supplied globally by companies like American Elements and Hubei Shunda, indicating its utility in drug discovery .

Biological Activity

(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol, often referred to as its hydrochloride salt, is a bicyclic compound notable for its unique azabicyclo structure, which includes a nitrogen atom within a bicyclic framework. This compound has garnered interest due to its potential biological activities, including interactions with various biological targets and applications in medicinal chemistry.

The molecular formula of this compound is C8_8H16_{16}ClNO, with a molecular weight of approximately 177.67 g/mol. Its structure is characterized by the presence of a hydroxymethyl group, which significantly influences its reactivity and biological interactions .

PropertyValue
Molecular FormulaC8_8H16_{16}ClNO
Molecular Weight177.67 g/mol
CAS Number2648938-77-4

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and antimicrobial properties.

Neuropharmacological Effects

The compound's bicyclic structure may confer neuroactive properties similar to other bicyclic amines. Studies have suggested that compounds with similar structures can interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. For instance, it has been hypothesized to interact with bacterial cell membranes or inhibit specific metabolic pathways in bacteria, although detailed studies are still required to elucidate these mechanisms fully.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of structurally related compounds, which can provide insights into the potential effects of this compound.

Study 1: Interaction with Bacterial Targets

In a study examining compounds with azabicyclic structures, researchers found that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported at levels indicating potential therapeutic applications against resistant strains .

Study 2: Neuroactive Properties

Another study explored the neuroactive effects of related bicyclic amines in animal models, demonstrating alterations in behavior consistent with modulation of serotonin and dopamine pathways. This suggests that this compound may have similar effects, warranting further investigation into its pharmacodynamics and therapeutic potential in treating neurological disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol?

  • Methodology : Multi-step synthesis typically involves cyclization reactions and functional group modifications. For example, bicyclic cores are often constructed via intramolecular [2+2] or [3+2] cycloadditions, followed by ethyl and hydroxymethyl group installation. Key steps include:

  • Cyclization : Use Lewis acids (e.g., BF₃·OEt₂) to promote bicyclo[2.1.1]hexane formation .
  • Ethylation : Introduce the ethyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Hydroxymethylation : Employ reductive amination or alcohol protection/deprotection strategies .
    • Optimization : Adjust reaction solvents (e.g., THF vs. DCM), temperatures, and catalysts to improve yields. Purification via column chromatography or crystallization ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm bicyclic structure, ethyl group (δ ~1.2 ppm for CH₃), and hydroxymethyl (δ ~3.5 ppm for CH₂OH) .
  • HRMS : Validate molecular formula (C₈H₁₅NO) and isotopic pattern .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) .
  • TGA/DSC : Assess thermal stability under standard lab conditions .

Advanced Research Questions

Q. How do substituents on the bicyclic core influence biological activity?

  • Structure-Activity Relationship (SAR) :

Substituent PositionFunctional GroupObserved ActivityReference
1 (Bridgehead)HydroxymethylEnhanced solubility; modulates receptor binding
4 (Ethyl)AlkylIncreases lipophilicity, affecting membrane permeability
2 (Aza)NHFacilitates hydrogen bonding with biological targets
  • Design Strategy : Replace ethyl with bulkier groups (e.g., isopropyl) to study steric effects on target interactions .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Study : Discrepancies in antimicrobial activity may arise from:

  • Assay Variability : Standardize MIC testing using CLSI guidelines .
  • Structural Isomerism : Confirm stereochemistry via X-ray crystallography or NOESY .
    • Computational Tools :
  • Molecular Docking : Compare binding modes of enantiomers to target enzymes (e.g., cytochrome P450) .
  • MD Simulations : Assess stability of ligand-target complexes under physiological conditions .

Q. What strategies are effective for studying its mechanism of action in neurological targets?

  • In Vitro Approaches :

  • Radioligand Binding Assays : Screen against GABAₐ or NMDA receptors .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells .
    • In Vivo Models :
  • Rodent Behavioral Tests : Evaluate anxiolytic or anticonvulsant effects using elevated plus maze or PTZ-induced seizures .
    • Mechanistic Probes : Synthesize fluorescent derivatives (e.g., BODIPY conjugates) for live-cell imaging .

Methodological Challenges and Solutions

Q. How to address instability during storage or reaction conditions?

  • Stability Profile :

  • pH Sensitivity : Degrades in acidic conditions (pH < 4); store in neutral buffers .
  • Light Sensitivity : Use amber vials to prevent photodegradation .
    • Stabilization : Co-crystallize with counterions (e.g., HCl salts) or use stabilizing excipients (cyclodextrins) .

Q. What computational methods predict metabolic pathways?

  • Tools :

  • CYP450 Metabolism Prediction : Use MetaCore or Schrödinger’s ADMET Predictor .
  • QM/MM Simulations : Map oxidation sites on the bicyclic core .
    • Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Comparative Analysis with Analogues

Q. How does this compound compare to structurally similar azabicyclic derivatives?

  • Key Comparisons :

CompoundStructural DifferencesBioactivityReference
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylateEster vs. alcoholLower CNS penetration
2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanolBenzyl vs. ethylEnhanced enzyme inhibition
  • Unique Features : The hydroxymethyl group enables hydrogen bonding absent in carboxylate analogues, improving target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.